molecular formula C17H16O3 B12274352 (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one

(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one

Cat. No.: B12274352
M. Wt: 268.31 g/mol
InChI Key: PMUWWDBIGFMHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one is a chiral compound belonging to the class of chromanones. Chromanones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation between a suitable aldehyde and a ketone to form a β-hydroxy ketone.

    Cyclization: The β-hydroxy ketone undergoes cyclization to form the chromanone ring structure.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve the use of chiral catalysts or biocatalysts to achieve high enantioselectivity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

(2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-hydroxy-3-methyl-2-(p-tolyl)chroman-4-one: Unique due to its specific chiral configuration and biological activities.

    Chroman-4-one Derivatives: Similar compounds with variations in the substituents on the chromanone ring.

    Flavonoids: Natural compounds with a similar chromanone structure but different biological activities.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to other chromanone derivatives

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-(4-methylphenyl)-2H-chromen-4-one

InChI

InChI=1S/C17H16O3/c1-11-7-9-12(10-8-11)16-17(2,19)15(18)13-5-3-4-6-14(13)20-16/h3-10,16,19H,1-2H3

InChI Key

PMUWWDBIGFMHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.